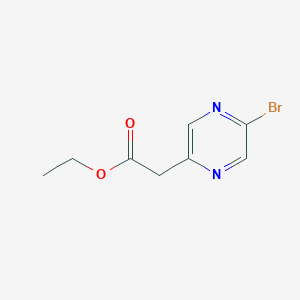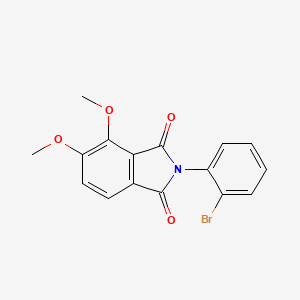
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves the inhibition of the enzyme DNA gyrase, which is responsible for the supercoiling of DNA. This inhibition leads to the disruption of DNA replication and ultimately the death of the bacterial or viral cell.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been found to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of a variety of bacterial and viral strains, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide in lab experiments include its broad-spectrum activity against bacterial and viral strains, as well as its anti-inflammatory properties. However, the compound has limitations in terms of its potential toxicity and the development of resistance in bacteria and viruses.
Future Directions
There are several potential future directions for the research and development of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. These include:
1. Further studies on the compound's mechanism of action and its potential applications in the treatment of bacterial and viral infections.
2. Exploration of the compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
3. Investigation of the compound's potential toxicity and the development of strategies to minimize its adverse effects.
4. Development of new derivatives of the compound with improved activity and reduced toxicity.
5. Studies on the development of resistance in bacteria and viruses to the compound and the development of strategies to overcome this resistance.
Synthesis Methods
The synthesis of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves several steps. The first step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield the final product.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-4-12(18)13(11)16(24)22-8-10-23-9-7-21-15(23)14-19-5-2-6-20-14/h1-7,9H,8,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNISZYWDIFBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)





![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394288.png)
![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)